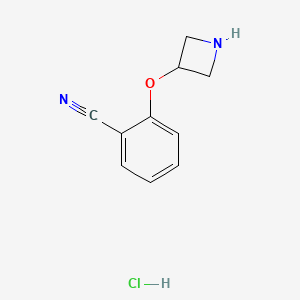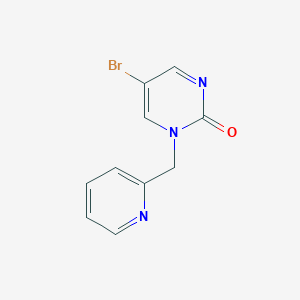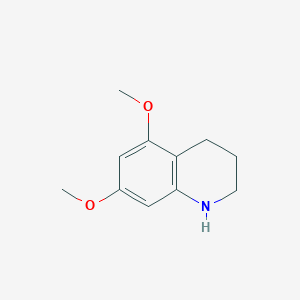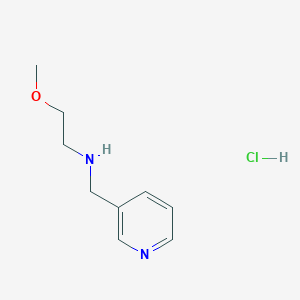
(2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride
カタログ番号 B2410064
CAS番号:
1049803-09-9
分子量: 202.68
InChIキー: FUWOUFRHKGTREV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Methoxyethyl)(3-pyridinylmethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1049803-09-9. It has a molecular weight of 202.68 . The IUPAC name for this compound is 2-methoxy-N-(3-pyridinylmethyl)ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O.ClH/c1-12-6-5-11-8-9-3-2-4-10-7-9;/h2-4,7,11H,5-6,8H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .科学的研究の応用
Manganese(II) Complex Synthesis
- A study by Wu, Bouwman, Mills, Spek, & Reedijk (2004) explored the synthesis and characterization of manganese(II) complexes using ligands derived from 2-aminomethylpyridine, including a methoxyalkyl arm. The study focused on the synthesis, structural analysis, and magnetic properties of these complexes.
Structural Analysis of Derivatives
- Xiao, van der Helm, Goerlitz, Hider, & Dobbin (1993) investigated the structures of various pyridinone derivatives, including the hydrochloride form of 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone. Their research, detailed in their study, provides insights into the geometric effects of different substituents on these molecules.
Synthesis and Reactions with Amines
- The synthesis and reactions of various chromones and their hetero analogues with amines were studied by Sosnovskikh, Irgashev, & Barabanov (2006). They observed the formation of chroman-4-ones upon reacting with diethoxymethyl acetate and amines.
Synthesis of Antifungal Agents
- Research conducted by Demchenko, Sinchenko, Prodanchuk, Kovtunenko, Patratii, Tyltin, & Babichev (1987) involved the synthesis of 3-aryl-6,7-dihydro-5h-pyrrolo[1,2-a]imidazoles, demonstrating the formation of N-(4,5-dihydro-3H-pyrrole-2-yl)-a-aminoacetophenones.
Antimicrobial Activity Studies
- Gein, Mikhalev, Voronina, Vakhrin, & Babushkina (2009) explored the interaction of substituted 4-acylpyrrolin-2-ones with primary amines and the resulting compounds' antimicrobial activities. Their findings, detailed in this paper, highlight the potential pharmaceutical applications of these compounds.
Safety and Hazards
特性
IUPAC Name |
2-methoxy-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-12-6-5-11-8-9-3-2-4-10-7-9;/h2-4,7,11H,5-6,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWOUFRHKGTREV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-(2-Bromoethyl)-1-methyltriazole
1250244-46-2
4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine
1255784-46-3

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2409981.png)

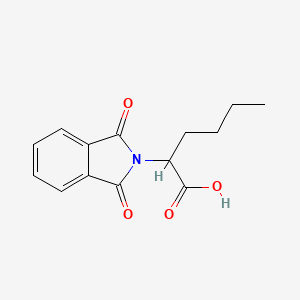
![4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2409988.png)
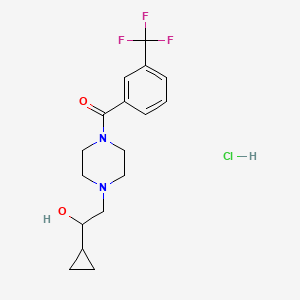
![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)
![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2409992.png)

